2,3-Dimethoxy-6-nitroacetophenone
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11NO5 |
|---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
2-methoxy-1-(5-methoxy-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H11NO5/c1-15-6-10(12)8-5-7(16-2)3-4-9(8)11(13)14/h3-5H,6H2,1-2H3 |
InChI Key |
HBPUUGQPYGXKEJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)C1=C(C=CC(=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Structure and molecular weight of 2,3-Dimethoxy-6-nitroacetophenone
An In-depth Technical Guide to 2,3-Dimethoxy-6-nitroacetophenone
Abstract
This technical guide provides a comprehensive overview of 2,3-Dimethoxy-6-nitroacetophenone, a key chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. This document details its chemical structure, molecular weight, and physicochemical properties. Furthermore, it outlines a robust synthesis protocol, discusses its spectroscopic characterization, and explores its current and potential applications for researchers, scientists, and professionals in drug development. The guide is structured to deliver not only factual data but also practical insights grounded in established scientific principles.
Introduction
2,3-Dimethoxy-6-nitroacetophenone is a substituted aromatic ketone that serves as a versatile building block in the synthesis of more complex molecules. Its structure, featuring methoxy, nitro, and acetyl functional groups on a benzene ring, offers multiple reaction sites for chemical modification. The strategic placement of these groups, particularly the electron-withdrawing nitro group ortho to an acetyl group and adjacent to methoxy groups, influences the molecule's reactivity and makes it a valuable precursor for the synthesis of various heterocyclic compounds and pharmaceutical intermediates. This guide aims to be a definitive resource for professionals requiring a deep technical understanding of this compound.
Chemical Identity and Properties
A precise understanding of a compound's identity and properties is fundamental to its effective application in research and development.
Nomenclature and Identifiers:
-
IUPAC Name: 1-(2,3-dimethoxy-6-nitrophenyl)ethan-1-one[1]
-
Common Name: 2,3-Dimethoxy-6-nitroacetophenone
-
CAS Number: 98300-40-4[1]
Molecular Formula and Weight:
-
Molecular Formula: C₁₀H₁₁NO₅
-
Molecular Weight: 225.20 g/mol [1]
Physicochemical Properties:
The physical and chemical properties of 2,3-Dimethoxy-6-nitroacetophenone are summarized in the table below. These characteristics are crucial for determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Source(s) |
| Appearance | Dark yellow solid | [2] |
| Melting Point | 28 - 30 °C | [2] |
| Purity | ≥95% | [1] |
| LogP | 1.16 | [1] |
Molecular Structure and Spectroscopic Analysis
The unique arrangement of functional groups in 2,3-Dimethoxy-6-nitroacetophenone dictates its chemical behavior. Spectroscopic analysis is essential for confirming this structure.
Molecular Structure
The structure consists of an acetophenone core with two methoxy groups at positions 2 and 3, and a nitro group at position 6 of the phenyl ring.
Caption: 2D structure of 2,3-Dimethoxy-6-nitroacetophenone.
Spectroscopic Data Interpretation
While specific spectra for this exact molecule are not widely published, the expected spectral characteristics can be inferred from similar structures.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methoxy groups, and the acetyl methyl group. The aromatic protons will be influenced by the electronic effects of the substituents, leading to characteristic chemical shifts and coupling patterns. The methoxy protons will appear as singlets, likely at different chemical shifts due to their different chemical environments. The acetyl methyl protons will also appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum will show signals for all ten carbon atoms. The carbonyl carbon of the acetyl group will have a characteristic downfield shift. The aromatic carbons will have shifts determined by the attached functional groups. The methoxy and methyl carbons will appear in the upfield region of the spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A strong absorption for the carbonyl (C=O) stretch of the ketone is expected. The nitro group will show two strong characteristic stretching vibrations. C-O stretching vibrations for the methoxy groups and C-H stretching for the aromatic and methyl groups will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (225.20 g/mol ). Fragmentation patterns will likely involve the loss of the acetyl group, methoxy groups, and the nitro group, providing further structural confirmation.
Synthesis and Reactivity
The synthesis of 2,3-Dimethoxy-6-nitroacetophenone typically involves the nitration of a precursor molecule. Understanding the synthesis is key to appreciating its role as a chemical intermediate.
Synthesis Protocol: Nitration of 2,3-Dimethoxyacetophenone
A common method for the preparation of nitroacetophenones is the direct nitration of the corresponding acetophenone. The following is a representative protocol.
Rationale: The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction. The use of a nitrating mixture (typically nitric acid and sulfuric acid) generates the nitronium ion (NO₂⁺), which is the active electrophile. The reaction is performed at low temperatures to control the exothermicity and minimize side reactions.
Workflow Diagram:
Caption: General workflow for the synthesis of 2,3-Dimethoxy-6-nitroacetophenone.
Step-by-Step Methodology:
-
Preparation: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Addition of Substrate: Slowly add 2,3-dimethoxyacetophenone to the cold sulfuric acid while maintaining the temperature at 0°C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the solution of the acetophenone in sulfuric acid, ensuring the temperature does not rise above 5°C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Isolation: The product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Reactivity
The reactivity of 2,3-Dimethoxy-6-nitroacetophenone is governed by its functional groups:
-
Nitro Group: The nitro group can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceuticals. This opens up a wide range of subsequent reactions, such as diazotization and Sandmeyer reactions.
-
Acetyl Group: The carbonyl group can undergo various reactions, including reduction to an alcohol, oxidation, and condensation reactions at the alpha-carbon.
-
Aromatic Ring: The electron-withdrawing nature of the nitro and acetyl groups deactivates the ring towards further electrophilic substitution. However, the ring is activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.
Applications in Research and Drug Development
2,3-Dimethoxy-6-nitroacetophenone is primarily used as an intermediate in organic synthesis. Its value lies in its potential to be converted into a variety of more complex molecules with potential biological activity.
Logical Relationship Diagram:
Caption: Relationship between structure, reactivity, and applications.
-
Synthesis of Bioactive Molecules: Aromatic nitro compounds are important precursors in the synthesis of many drugs and biologically active molecules.[3] The presence of the nitro group allows for its conversion to an amine, a common functional group in pharmaceuticals.
-
Precursor to Heterocycles: The functional groups on 2,3-Dimethoxy-6-nitroacetophenone make it a suitable starting material for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.
-
Research Chemical: It is used in academic and industrial research as a starting material to explore new synthetic methodologies and to build libraries of compounds for biological screening.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 2,3-Dimethoxy-6-nitroacetophenone.
-
Hazards: It is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2][4]
-
Handling: Handle in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2] Wash hands thoroughly after handling.[1][2]
-
Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed.
Conclusion
2,3-Dimethoxy-6-nitroacetophenone is a valuable and versatile chemical intermediate. Its well-defined structure and predictable reactivity make it a reliable building block for the synthesis of a wide range of organic molecules. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the creation of novel compounds with therapeutic promise.
References
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2,3-Dimethoxy-6-nitroacetophenone Specifications. (n.d.). Capot Chemical. Retrieved February 12, 2026, from [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2021). Molecules, 26(16), 4996. Retrieved February 12, 2026, from [Link]
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Unveiling Cellular Complexity: A Technical Guide to Mass Cytometry in Drug Development
This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of mass cytometry (Cytometry by Time-of-Flight or CyTOF), a pivotal technology in single-cell analysis. We will delve into the methodological underpinnings and diverse applications of CyTOF, offering not just protocols, but the scientific rationale to empower robust experimental design and insightful data interpretation in the pharmaceutical landscape.
Part 1: The Core Directive - Beyond Fluorescence to Elemental Analysis
Traditional flow cytometry, while revolutionary, is constrained by the spectral overlap of fluorophores, limiting the number of parameters that can be simultaneously measured.[1] Mass cytometry elegantly circumvents this limitation by utilizing antibodies tagged with stable, heavy metal isotopes instead of fluorescent dyes.[2][3][4] This fundamental shift allows for the simultaneous detection of 40 or more parameters on a single-cell level with minimal signal overlap, providing an unprecedented high-dimensional view of cellular systems.[1][2]
The core of the CyTOF technology combines the principles of flow cytometry with inductively coupled plasma mass spectrometry (ICP-MS).[1] Single cells, labeled with metal-conjugated antibodies, are nebulized and introduced into an argon plasma torch.[4] This process atomizes and ionizes each cell, creating a cloud of ions. A quadrupole mass analyzer filters out low-mass biological ions, allowing only the heavy metal reporter ions to proceed to the time-of-flight (TOF) mass spectrometer for quantification.[4][5] The abundance of each isotope directly correlates with the expression level of its corresponding cellular target.[4]
This technological leap from fluorescence to elemental analysis provides several key advantages in the context of drug development:
-
Deep Phenotyping: Unravel complex cellular hierarchies and identify rare cell populations within heterogeneous samples.[6][7]
-
Functional Characterization: Simultaneously assess cell surface markers, intracellular signaling proteins, cytokines, and cell cycle states.[1][8]
-
Mechanism of Action Studies: Gain a granular understanding of how drug candidates impact cellular pathways and networks.[6]
-
Biomarker Discovery: Identify robust cellular biomarkers for patient stratification, pharmacodynamic assessment, and predicting therapeutic response.
-
Immunotoxicity and Safety Profiling: Conduct comprehensive assessments of a drug's impact on the immune system.[1]
Below is a diagram illustrating the fundamental workflow of mass cytometry.
Caption: High-level overview of the mass cytometry (CyTOF) workflow.
Part 2: Scientific Integrity & Logic in Application
As a Senior Application Scientist, the emphasis is not just on the "how" but the "why." A successful mass cytometry experiment hinges on meticulous planning and a deep understanding of the underlying principles at each stage.
Expertise & Experience: Causality in Experimental Choices
Panel Design: The Blueprint for Discovery
The design of the antibody panel is arguably the most critical step in a mass cytometry experiment. A well-designed panel maximizes the extraction of biological information while minimizing potential artifacts.
-
Antigen Abundance and Metal Assignment: Pair antibodies against low-abundance antigens with heavy metal isotopes that fall within the instrument's most sensitive mass range (typically 153-176 Da).[7][9] Conversely, antibodies targeting highly expressed markers can be conjugated to less sensitive metals. This strategy ensures a robust signal-to-noise ratio for all targets.
-
Minimizing Crosstalk: Although significantly less of an issue than in fluorescence cytometry, minor signal spillover can occur.[10] This is primarily due to isotope impurities and oxide formation in the plasma. It is crucial to consult metal crosstalk matrices and avoid placing antibodies for co-expressed markers on channels with known spillover.
-
Antibody Validation: The specificity and affinity of each antibody are paramount. It is essential to validate each metal-conjugated antibody for its performance in the CyTOF workflow, as conjugation can sometimes alter antibody binding characteristics.
Sample Preparation: Preserving Cellular Integrity
The quality of the single-cell suspension is foundational to reliable data. The chosen preparation protocol must be optimized for the specific cell type and experimental question.
-
Viability and Fixation: For intracellular targets, fixation and permeabilization are necessary. However, these processes can alter some cell surface epitopes.[3] The choice of fixation and permeabilization reagents and the timing of their application must be carefully considered and optimized.[3][11] A viability marker, such as cisplatin, should always be included to exclude dead cells, which can non-specifically bind antibodies.[11]
-
Barcoding for High-Throughput Screening: For drug screening and dose-response studies, sample barcoding is a powerful technique.[12][13] By labeling different samples with unique combinations of metal isotopes, they can be pooled and stained together, reducing experimental variability and increasing throughput.[12][14][15]
Trustworthiness: A Self-Validating System
A robust mass cytometry workflow incorporates internal controls to ensure data quality and reproducibility.
-
Normalization Beads: To account for signal drift during data acquisition, normalization beads labeled with a known amount of specific metal isotopes are added to each sample.[16] This allows for the normalization of signal intensity across samples and over the course of a long experiment.
-
Reference Samples: Including a consistent reference sample (e.g., a specific cell line or a healthy donor PBMC sample) in each run can help monitor instrument performance and ensure consistency across different experiments and sites.[10]
Authoritative Grounding & Comprehensive References
The methodologies and claims presented here are grounded in established scientific literature and best practices within the field.
Part 3: Methodological Deep Dive
Experimental Protocol: Phospho-Flow Style Mass Cytometry for Kinase Inhibitor Profiling
This protocol details a workflow to assess the impact of a kinase inhibitor on intracellular signaling pathways in response to a specific stimulus.
1. Cell Preparation and Stimulation: a. Prepare a single-cell suspension of the target cells at a concentration of 1 x 10^6 cells/mL. b. Aliquot cells into 96-well plates. c. Add the kinase inhibitor at various concentrations and incubate for the desired time. d. Add the stimulus (e.g., a cytokine or growth factor) and incubate for the optimal time to induce phosphorylation of the target proteins.
2. Fixation and Permeabilization: a. Immediately after stimulation, fix the cells by adding an equal volume of 4% paraformaldehyde (PFA) and incubate for 10 minutes at room temperature.[11] b. Centrifuge the cells and wash with cell staining buffer. c. Permeabilize the cells by resuspending in ice-cold methanol and incubating for at least 1 hour at 4°C.[11][17]
3. Barcoding and Antibody Staining: a. Wash the permeabilized cells to remove the methanol. b. If barcoding, resuspend each sample in a unique combination of palladium-based barcoding reagents for 5 minutes at room temperature.[11] Quench the reaction and pool the samples. c. Stain the cells with the antibody cocktail containing metal-conjugated antibodies against both cell surface markers and intracellular phosphorylated proteins for 1 hour at room temperature.[11][17]
4. Iridium Intercalation and Data Acquisition: a. Wash the cells to remove unbound antibodies. b. Resuspend the cells in a solution containing an iridium intercalator (e.g., Cell-ID Intercalator-Ir) overnight at 4°C. This allows for the identification of single cells. c. Wash the cells and resuspend in a solution containing normalization beads. d. Acquire the data on a mass cytometer.
Below is a diagram illustrating this experimental workflow.
Caption: Workflow for phospho-flow style mass cytometry experiment.
Data Presentation: Quantitative Analysis of Kinase Inhibition
The high-dimensional data generated by mass cytometry requires specialized computational tools for analysis.[18][19] The general workflow involves pre-processing, dimensionality reduction, and clustering.
| Analysis Step | Purpose | Common Tools/Algorithms |
| Preprocessing | Normalization, debarcoding, and gating for live, single cells.[20] | Normalization beads software, MATLAB-based debarcoders, FlowJo™.[20][21] |
| Dimensionality Reduction | Visualization of high-dimensional data in 2D or 3D space. | viSNE (t-SNE), UMAP, PCA.[20][22] |
| Clustering | Automated identification of cell populations based on marker expression.[18] | PhenoGraph, X-shift, FlowSOM, SPADE.[20][23] |
| Biological Interpretation | Annotation of clusters and statistical analysis of population frequencies and marker expression. | Heatmaps, ClusterExplorer, CITRUS.[20][21] |
The output of such an analysis can be a heatmap visualizing the median signal intensity of phosphorylated proteins across different cell populations in response to the kinase inhibitor.
Visualization of a Signaling Pathway
Mass cytometry is exceptionally well-suited for dissecting signaling networks. For instance, in immuno-oncology, understanding the PD-1/PD-L1 signaling pathway is crucial for developing effective immunotherapies.
Caption: Simplified PD-1/PD-L1 signaling pathway in T cells.
Part 4: Future Horizons and Concluding Remarks
The field of single-cell proteomics is rapidly evolving.[24][25][26] The integration of mass cytometry with imaging technologies (Imaging Mass Cytometry™) now allows for the spatial resolution of highly multiplexed protein expression within the tissue context.[27][28][29] Furthermore, the continued development of new metal isotopes and antibody conjugation chemistries promises to further expand the number of parameters that can be analyzed. The synergy of mass cytometry with other single-cell omics technologies, such as scRNA-seq, will provide a more holistic understanding of cellular function in health and disease, accelerating the pace of drug discovery and development.[24][30]
While mass cytometry has some limitations, such as a slower sample acquisition rate compared to flow cytometry and the destruction of the analyzed cells, its ability to provide a deeply detailed snapshot of the cellular proteome at a single-cell level is unparalleled.[8][31][32] For drug development professionals, mastering this technology is not just an asset but a necessity for staying at the forefront of biomedical research.
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Aghaeepour, N. & Brinkman, R. (2014) Computational analysis of high-dimensional flow cytometric data for diagnosis and discovery. Current Topics in Microbiology and Immunology. [Link]
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Standard BioTools. CyTOF SINGLE-CELL PROTEOMICS. [Link]
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Irish, J. M. & Kotecha, N. (2020) CyTOF® for the Masses. Frontiers in Immunology. [Link]
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Le, T. M. et al. (2021) Applications of Flow Cytometry in Drug Discovery and Translational Research. SLAS DISCOVERY. [Link]
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Garcia-Vallejo, J. J. & van Kooyk, Y. (2013) The use and limitations of single-cell mass cytometry for studying human microglia function. Immunology and Cell Biology. [Link]
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Caramello, A. (2023) Advantages and disadvantages of imaging mass cytometry in Alzheimer's disease studies. Neuro-Central. [Link]
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DNAnexus. Proteomics Research In Pharma: Trends, Challenges, And Recent News. [Link]
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ACS Publications. (2021) Digital Barcodes for High-Throughput Screening. ACS Chemical Biology. [Link]
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Goutagny, N. et al. (2021) High Dimensional Imaging Mass Cytometry Panel to Visualize the Tumor Immune Microenvironment Contexture. Frontiers in Immunology. [Link]
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Goutagny, N. et al. (2021) High Dimensional Imaging Mass Cytometry Panel to Visualize the Tumor Immune Microenvironment Contexture. Frontiers in Immunology. [Link]
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Drug Target Review. (2021) Mass spectrometry applications for drug discovery and development. [Link]
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Krutzik, P. O. & Nolan, G. P. (2006) Fluorescent cell barcoding in flow cytometry allows high-throughput drug screening and signaling profiling. Nature Methods. [Link]
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Kelly, R. T. (2022) A review of the current state of single-cell proteomics and future perspective. Analyst. [Link]
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Rahman, A. & Poulin, M. (2021) Maximizing High Dimensional Human Immune Monitoring with Mass Cytometry. YouTube. [Link]
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Tanner, S. D. et al. (2013) An introduction to mass cytometry: fundamentals and applications. Spectrochimica Acta Part B: Atomic Spectroscopy. [Link]
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Chen, S. et al. (2023) Single-cell multiomics: a new frontier in drug research and development. Signal Transduction and Targeted Therapy. [Link]
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Biocompare. (2022) Considerations for Immunophenotyping Panel Design. [Link]
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Precision Nitration of 2,3-Dimethoxyacetophenone: A Technical Guide
Executive Summary
This technical guide outlines a robust protocol for the regioselective nitration of 2,3-dimethoxyacetophenone using 70% Nitric Acid (
Mechanistic Insight & Regioselectivity
The nitration of 2,3-dimethoxyacetophenone is a classic example of steric inhibition of resonance altering predicted directing effects. A standard analysis might suggest the 5-position (para to the 2-methoxy group and meta to the acetyl group) as the primary site. However, experimental evidence and advanced electronic analysis favor the 6-position .
The "Twisted" Methoxy Effect
-
Steric Crowding: The methoxy group at C2 is sterically crowded, flanked by the acetyl group at C1 and the methoxy group at C3.
-
Loss of Resonance: To relieve this strain, the C2-methoxy group rotates out of the aromatic plane. This orthogonality decouples its
-orbital from the -system, significantly reducing its electron-donating (activating) capacity. -
Dominant Director: The C3-methoxy group, relatively unhindered, remains planar and acts as the primary activator. It directs electrophilic attack to its para position (C6) and ortho position (C4).
-
Final Selection: The C6 position is favored over C4 due to the combined resonance stabilization and the fact that C4 is para to the deactivating acetyl group (though C6 is ortho, the activation by C3-OMe overcomes the deactivation).
Figure 1: Mechanistic flow illustrating the dominance of the 3-methoxy group in directing nitration to the 6-position.
Experimental Protocol
This protocol utilizes 70% Nitric Acid.[1][2] While fuming nitric acid is often used for deactivated rings, the electron-rich nature of the dimethoxybenzene moiety allows for the use of standard concentrated acid, provided the temperature is strictly controlled to prevent oxidation of the acetyl side chain.
Materials & Reagents
| Component | Grade/Spec | Role |
| 2,3-Dimethoxyacetophenone | >98% Purity | Substrate |
| Nitric Acid ( | 70% (Concentrated) | Electrophile Source |
| Acetic Acid ( | Glacial | Solvent/Moderator |
| Acetic Anhydride ( | Reagent Grade | Water Scavenger (Optional) |
| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent |
Step-by-Step Procedure
Phase 1: Preparation
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a low-temperature thermometer.
-
Solvent System: Dissolve 10.0 g (55.5 mmol) of 2,3-dimethoxyacetophenone in 30 mL of Glacial Acetic Acid.
-
Note: Acetic acid moderates the reaction rate and improves solubility compared to neat acid nitration.
-
-
Cooling: Immerse the flask in an ice/salt bath and cool the internal temperature to 0–5°C .
Phase 2: Nitration[3][4][5]
-
Acid Preparation: Place 25 mL of 70%
in the addition funnel.-
Optimization: For strictly anhydrous conditions (to favor the nitronium ion
), a mixture of and Acetic Anhydride (1:1) can be used, but standard 70% is sufficient for this activated substrate.
-
-
Addition: Add the nitric acid dropwise over 30–45 minutes.
-
Critical Control: Maintain internal temperature below 10°C . Exotherms above 15°C risk ipso-substitution or oxidation of the acetyl group to a benzoic acid derivative.
-
-
Reaction: Once addition is complete, allow the mixture to stir at 0–5°C for 1 hour, then slowly warm to room temperature (20–25°C) and stir for an additional 2 hours.
Phase 3: Workup & Isolation
-
Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice/water slurry with vigorous stirring. The product should precipitate as a solid.[6]
-
Extraction (if oil forms): If the product oils out, extract with Dichloromethane (
mL). Wash the organic layer with saturated (to remove acid) and brine. Dry over .[6] -
Purification: The crude solid (often yellow) can be recrystallized from Ethanol or Methanol.
-
Target Yield: 75–85%
-
Appearance: Yellow crystalline solid.[1]
-
Figure 2: Operational workflow for the nitration process.
Characterization & Quality Control
Verification of the 6-nitro isomer is essential, as the 5-nitro isomer is a potential minor byproduct.
| Analytical Method | Expected Result (6-Nitro Isomer) | Notes |
| 1H NMR | Two aromatic singlets (para relationship) | 5-nitro isomer would show ortho-coupling (doublets). |
| TLC | Distinct | Solvent: Hexane/Ethyl Acetate (7:3). |
| HPLC | Single major peak >95% | Monitor for unreacted starting material. |
Self-Validating Check: In the 1H NMR of the 6-nitro isomer, the aromatic protons are at positions 4 and 5. Wait, if nitro is at 6, protons are at 4 and 5. These are ortho to each other (
Safety & Troubleshooting
-
Exotherm Management: The reaction is highly exothermic. Failure to control temperature leads to "tarring" (polymerization) and oxidative cleavage.
-
Fumes: Generates
fumes. Perform strictly in a fume hood. -
Oxidation: If the product is a carboxylic acid (loss of methyl ketone), the temperature was too high or the acid concentration too strong. Stick to 70%
and keep cool.
References
-
Synthesis of 2,3-dimethoxy-6-nitroacetophenone (Intermedi
- Source: European Patent EP3112348A1 (2017).
- Relevance: Explicitly describes the nitration of 2,3-dimethoxyacetophenone with 70% to yield the 6-nitro isomer.
-
URL:[2]
-
Product Identific
- Source: Fluorochem Product C
- Relevance: Confirms the commercial availability and solid state of 2',3'-Dimethoxy-6'-nitroacetophenone (CAS: 98300-40-4).
-
URL:
-
Mechanistic Principles of Alkoxy-Acetophenones
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP3112348A1 - Synthesis and anticancer activity of aryl and heteroaryl-quinolin derivatives - Google Patents [patents.google.com]
- 3. stmarys-ca.edu [stmarys-ca.edu]
- 4. researchgate.net [researchgate.net]
- 5. CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]
- 6. is.muni.cz [is.muni.cz]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Chemoselective Reduction of 2,3-Dimethoxy-6-nitroacetophenone
An In-depth Technical Guide on Catalytic Transfer Hydrogenation using Palladium on Carbon and Hydrazine Hydrate
Abstract
This technical guide provides a comprehensive overview of the catalytic transfer hydrogenation (CTH) of 2,3-dimethoxy-6-nitroacetophenone to its corresponding aniline, 2,3-dimethoxy-6-aminoacetophenone. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and advanced molecular scaffolds. The document details the underlying reaction mechanism, provides a field-proven, step-by-step experimental protocol, and discusses process optimization, safety considerations, and troubleshooting. The method leverages 10% Palladium on Carbon (Pd/C) as a heterogeneous catalyst and hydrazine monohydrate as a safe and efficient in-situ hydrogen donor, offering high chemoselectivity and operational simplicity over traditional high-pressure hydrogenation.[1] This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries.
Introduction: The Strategic Importance of Substituted Anilines
Aromatic amines, particularly substituted anilines, are foundational building blocks in modern drug discovery and development.[1][2] Their prevalence in marketed pharmaceuticals underscores their role as key pharmacophores and versatile synthetic intermediates. The specific target of this guide, 2,3-dimethoxy-6-aminoacetophenone, represents a highly functionalized scaffold with potential applications in the synthesis of kinase inhibitors, antipsychotic agents, and other complex molecular architectures.
The reduction of the corresponding nitroarene is the most common and efficient route to such anilines.[1] While various methods exist, including metal/acid reductions (e.g., Fe/HCl, SnCl2) and direct catalytic hydrogenation with H₂ gas, these approaches often suffer from drawbacks such as harsh conditions, significant waste streams, and the hazards associated with handling flammable hydrogen gas.[1][3]
Catalytic transfer hydrogenation (CTH) emerges as a superior alternative, offering milder reaction conditions and enhanced safety by generating the reducing agent, hydrogen, in situ from a donor molecule.[1][4] Hydrazine hydrate, in the presence of a palladium catalyst, serves as an exceptionally effective hydrogen source for the selective reduction of nitro groups, even in the presence of other reducible functionalities like ketones.[5][6]
Mechanism and Rationale: The "Why" Behind the Method
The reduction of a nitro group to an amine is a six-electron process. In this CTH system, the palladium on carbon catalyst and hydrazine work in concert to achieve this transformation efficiently.
Core Mechanistic Steps:
-
Adsorption and Decomposition: Hydrazine hydrate (N₂H₄·H₂O) adsorbs onto the palladium catalyst surface.
-
Diimide Formation: The catalyst facilitates the decomposition of hydrazine to form diimide (N₂H₂), a transient but potent reducing species, and nitrogen gas. This decomposition is often the rate-determining step.
-
Substrate Reduction: The diimide then reduces the nitro group (Ar-NO₂) in a stepwise fashion, likely proceeding through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates, ultimately yielding the desired amine (Ar-NH₂).
-
Catalyst Regeneration: The palladium surface is regenerated, ready to catalyze the next cycle.
The high chemoselectivity of this system for the nitro group over the ketone functionality in 2,3-dimethoxy-6-nitroacetophenone is a key advantage. This selectivity arises because the reduction potential of the nitro group is significantly lower than that of the aromatic ketone under these conditions. The mild, neutral pH conditions of the reaction prevent acid-catalyzed side reactions, and the moderate temperatures avoid over-reduction or de-functionalization.[5][7]
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adapted for larger scales with appropriate engineering controls.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 2,3-Dimethoxy-6-nitroacetophenone | >98% | Commercially Available | --- |
| Palladium on Carbon (10% Pd, wet) | 50% water by weight | Commercially Available | Handle as a flammable solid. Avoid ignition sources.[8] |
| Hydrazine Monohydrate (N₂H₄·H₂O) | ~64% Hydrazine | Commercially Available | Acutely Toxic & Corrosive . Handle only in a fume hood with appropriate PPE.[9][10][11] |
| Ethanol (EtOH) | Anhydrous or 200 Proof | Commercially Available | Solvent |
| Celite® 545 | --- | Commercially Available | Filtration aid |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | Extraction solvent |
| Saturated Sodium Chloride Solution (Brine) | --- | Lab Prepared | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Lab Prepared | Drying agent |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,3-dimethoxy-6-nitroacetophenone (5.0 g, 22.4 mmol).
-
Solvent and Catalyst Addition: Add ethanol (100 mL) to the flask to dissolve the starting material. Carefully add 10% Pd/C (50% wet, ~0.25 g, ~2.5 mol% Pd loading) to the stirred solution. Scientist's Note: The catalyst is added as a slurry in a small amount of the reaction solvent to prevent it from becoming airborne.
-
Initiation of Reduction: Heat the mixture to a gentle reflux (~80 °C). Once refluxing, begin the slow, dropwise addition of hydrazine monohydrate (4.5 mL, ~90 mmol, 4.0 equiv.) over a period of 30-45 minutes using an addition funnel. Rationale: The controlled addition of hydrazine is crucial to manage the exothermic reaction and the vigorous evolution of nitrogen gas.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase. The reaction is typically complete within 2-3 hours after the hydrazine addition is finished. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates completion.
-
Catalyst Removal: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® 545 to remove the palladium catalyst. Safety Critical Step: The used Pd/C catalyst can be pyrophoric upon drying. Do not allow the filter cake to dry completely in the air. Quench the filter cake immediately with copious amounts of water and store it under water in a sealed, labeled container for proper disposal.[8]
-
Work-up:
-
Transfer the filtrate to a single-neck round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (100 mL).
-
Transfer the solution to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Rationale: The water washes remove any residual hydrazine and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude 2,3-dimethoxy-6-aminoacetophenone is often of sufficient purity (>95%) for subsequent steps. If necessary, it can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Expected Outcome
This procedure typically yields the desired product as a pale yellow solid with a yield of 85-95%.
Visualization of Key Processes
Experimental Workflow Diagram
The following diagram outlines the logical flow of the experimental protocol, from setup to the isolation of the final product.
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- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
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Navigating the Labyrinth: A Technical Guide to Troubleshooting and Optimization in Drug Development
Introduction: From Hypothesis to Health
The journey of a drug from a promising hypothesis to a life-saving therapeutic is a testament to scientific rigor and perseverance. However, this path is fraught with complexities and potential pitfalls. The high attrition rate of drug candidates is a stark reminder of the challenges inherent in the development process.[1] This guide is designed for the researchers, scientists, and drug development professionals at the forefront of this endeavor. It moves beyond a simple recitation of protocols to provide a deeper understanding of the causality behind experimental choices, offering a framework for both proactive troubleshooting and strategic optimization. Our focus is on building self-validating systems and grounding our methodologies in authoritative science to ensure the integrity and success of your development pipeline.
Part I: Proactive Troubleshooting - Building a Foundation of Success
The most effective way to troubleshoot is to prevent problems from arising in the first place. A robust and well-planned preclinical phase is the bedrock of a successful drug development program.
The Imperative of Robust Preclinical Study Design
The transition from a promising compound in the lab to a viable clinical candidate is a critical juncture where many promising therapies falter.[1] A meticulously designed preclinical study can significantly de-risk this transition.
-
Strategic Endpoint Selection: Establishing clear and relevant endpoints for preclinical studies is paramount for evaluating the potential of a drug candidate.[2]
-
Appropriate Model Selection: The choice of animal models is a crucial decision that can profoundly impact the translatability of preclinical findings to human clinical trials.[2] It is essential to select models that accurately recapitulate the pathophysiology of the human disease.
-
Comprehensive Safety and Toxicology Assessments: Thorough safety and toxicology studies are non-negotiable for identifying potential liabilities early in the development process.[3] Early identification of adverse effects allows for mitigation strategies or the timely termination of a non-viable candidate.
Experimental Protocol: Designing a Robust In Vivo Efficacy Study
-
Hypothesis Formulation: Clearly define the primary research question and the specific hypothesis to be tested.
-
Model Selection: Based on the target disease, select an appropriate animal model that has been validated and is well-characterized in the scientific literature.
-
Group Allocation and Randomization: Randomly assign animals to treatment and control groups to minimize bias. Ensure that group sizes are statistically powered to detect a meaningful effect.
-
Dosing and Administration: Determine the appropriate dose levels, route of administration, and dosing frequency based on available pharmacokinetic and pharmacodynamic data.
-
Endpoint Definition: Pre-specify primary and secondary endpoints that are objective, quantifiable, and relevant to the disease being studied.
-
Reporting: Transparently report all aspects of the study design, methodology, results, and interpretation in accordance with the ARRIVE guidelines to ensure reproducibility.[4]
Formulation and Stability: Ensuring Drug Integrity and Bioavailability
A drug's formulation is as critical as the active pharmaceutical ingredient (API) itself. Poor formulation can lead to issues with stability, bioavailability, and ultimately, therapeutic efficacy.[5]
-
The Impact of Formulation on Stability: Formulation strategies play a pivotal role in protecting the API from degradation due to factors like oxidation, hydrolysis, and photolysis.[6] Techniques such as microencapsulation and lyophilization can significantly enhance drug stability.[6][7]
-
Enhancing Bioavailability through Formulation: For a drug to be effective, it must be absorbed by the body.[8] Formulation techniques like particle size reduction, the use of solubility enhancers, and the development of amorphous solid dispersions can improve a drug's bioavailability.[6][8]
Table 1: Common Formulation Strategies to Enhance Stability and Bioavailability
| Strategy | Mechanism | Primary Application |
| Microencapsulation | Creates a protective barrier around the API.[7] | Protecting sensitive APIs from environmental factors. |
| Lyophilization (Freeze-Drying) | Removes water from the formulation, reducing hydrolysis.[6] | Stabilizing proteins, peptides, and other moisture-sensitive drugs. |
| Solid Dispersions | Dispersing the API in a carrier matrix to improve solubility.[7] | Enhancing the bioavailability of poorly soluble drugs. |
| pH Optimization | Adjusting the pH to a range where the API is most stable.[[“]] | Stabilizing drugs in aqueous solutions. |
| Excipient Selection | Utilizing excipients that are compatible with the API and enhance its stability.[5] | Preventing drug-excipient interactions that can lead to degradation. |
Diagram 1: Decision Tree for Formulation Strategy Selection
Caption: A decision-making workflow for selecting an appropriate formulation strategy based on API properties.
Part II: Reactive Troubleshooting - A Framework for Root Cause Analysis
Despite the best-laid plans, challenges and failures can occur. A systematic approach to root cause analysis (RCA) is essential for identifying the underlying causes of these issues and implementing effective corrective and preventive actions (CAPA).[10][11]
The Principles of Root Cause Analysis in a GMP Environment
In the highly regulated pharmaceutical industry, a structured RCA process is not just good practice; it is a regulatory expectation.[12] The goal of RCA is to move beyond addressing the symptoms of a problem to uncover the fundamental cause.[13]
-
The "5 Whys" Technique: A simple yet powerful tool for drilling down to the root cause of a problem by repeatedly asking "why."[11]
-
Fishbone (Ishikawa) Diagram: A visual tool that helps to brainstorm and categorize the potential causes of a problem, often grouped into categories like materials, methods, machinery, and manpower.[14][15]
-
Fault Tree Analysis: A top-down, deductive failure analysis where a system's failure is traced back to its root causes.[11]
Diagram 2: The Root Cause Analysis (RCA) and CAPA Cycle
Caption: The iterative process of identifying a problem, determining its root cause, and implementing corrective and preventive actions.
Impurity Profiling: Ensuring the Safety and Purity of Drug Products
Impurities in pharmaceutical products, even at trace levels, can have a significant impact on safety and efficacy.[16] A thorough understanding of a drug's impurity profile is a critical aspect of troubleshooting and a regulatory requirement.[17][18]
-
Sources of Impurities: Impurities can arise from various sources, including the starting materials, by-products of the synthesis process, degradation products, and contaminants from the manufacturing process.[16]
-
Advanced Analytical Techniques for Impurity Profiling: A suite of sophisticated analytical techniques is employed to detect, identify, and quantify impurities.[17][19] These include:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Widely used for separating and quantifying impurities.[16][19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): Powerful hyphenated techniques for identifying and characterizing unknown impurities.[16][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of impurities.[16][19]
-
Experimental Protocol: A General Workflow for Impurity Profiling using LC-MS
-
Sample Preparation: Dissolve the drug substance or product in a suitable solvent and filter to remove any particulate matter.
-
Chromatographic Separation: Inject the sample onto an appropriate HPLC or UPLC column. Develop a gradient elution method to achieve optimal separation of the API from its impurities.
-
Mass Spectrometric Detection: Interface the liquid chromatograph with a mass spectrometer. Acquire data in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to obtain fragmentation patterns of the impurities.
-
Data Analysis and Identification: Process the chromatographic and mass spectrometric data. Compare the retention times and mass spectra of the detected impurities with those of known reference standards. For unknown impurities, interpret the fragmentation patterns to elucidate their structures.
-
Quantification: Develop a validated analytical method to quantify the identified impurities using appropriate reference standards.
Part III: Optimization Frontiers - Leveraging Innovation for Enhanced Drug Development
The future of drug development lies in the strategic implementation of cutting-edge technologies and methodologies to enhance efficiency, reduce attrition rates, and bring safer and more effective medicines to patients faster.
Predictive Modeling and Artificial Intelligence in Drug Development
Predictive modeling, powered by artificial intelligence (AI) and machine learning (ML), is transforming the drug development landscape.[20] These in-silico tools can predict a wide range of properties, from a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile to its potential for toxicity.[21]
-
Accelerating Drug Discovery: AI algorithms can analyze vast datasets to identify promising drug candidates and optimize their molecular structures.[20]
-
De-risking Clinical Trials: Predictive models can help to optimize clinical trial design by identifying the most suitable patient populations and predicting potential outcomes.[20][21]
-
Personalized Medicine: By integrating patient-specific data, predictive models can help to tailor treatments to individual patients, maximizing efficacy and minimizing adverse effects.[20]
Table 2: Applications of Predictive Modeling in Drug Development
| Application Area | Predictive Modeling Approach | Potential Impact |
| Drug Discovery | Machine learning models to predict compound activity and toxicity.[20] | Faster identification of high-quality lead compounds. |
| Preclinical Development | Physiologically based pharmacokinetic (PBPK) modeling to predict drug disposition. | More accurate dose selection for first-in-human studies. |
| Clinical Trials | Simulation of clinical trial outcomes under different design scenarios.[21] | More efficient and successful clinical trial designs. |
| Pharmacovigilance | Natural language processing to analyze adverse event reports. | Early detection of potential safety signals. |
High-Throughput Screening (HTS) Optimization
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries.[22] However, the success of an HTS campaign is highly dependent on the quality and robustness of the assay.
-
Assay Development and Miniaturization: Adapting a benchtop assay to a high-throughput format requires careful optimization of parameters such as reagent concentrations, incubation times, and signal detection.[22]
-
Quality Control and Hit Validation: Robust statistical methods and stringent quality control measures are essential for distinguishing true "hits" from false positives and experimental noise.[23] A multi-tiered hit validation process is crucial to ensure that resources are focused on the most promising compounds.[24]
Diagram 3: A High-Throughput Screening (HTS) Workflow
Caption: The sequential stages of a typical high-throughput screening campaign, from assay development to lead optimization.
Conclusion: A Commitment to Scientific Excellence
The challenges in drug development are significant, but they are not insurmountable. By embracing a proactive approach to troubleshooting, implementing rigorous root cause analysis methodologies, and leveraging the power of innovative technologies, we can navigate the complexities of the development pipeline with greater confidence and success. This guide provides a framework for this journey, but it is the unwavering commitment to scientific integrity and continuous improvement that will ultimately lead to the discovery and development of the next generation of transformative medicines.
References
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- Harnessing Advanced Predictive Models to Propel Drug Metabolism and Pharmacokinetics. Google Cloud.
- Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024, December 27). Ayurveda.
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- Lead Optimization and Preclinical Development. Creative Biostucture Drug Discovery.
- What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? (2016, January 10). ResearchGate.
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An In-Depth Technical Guide to Troubleshooting Pd/C Catalyst Poisoning in Nitro Reduction
Introduction: The Central Role of Pd/C in Nitro Group Reduction
Catalytic hydrogenation of nitro compounds to their corresponding amines is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Among the various catalytic systems, palladium on carbon (Pd/C) is frequently the catalyst of choice due to its high activity, selectivity, and operational simplicity.[3][4] This heterogeneous catalyst facilitates the reduction of both aromatic and aliphatic nitro groups under relatively mild conditions, typically using hydrogen gas or transfer hydrogenation reagents.[3][5]
However, the efficiency of Pd/C is not infallible. Its performance can be significantly hampered by a phenomenon known as catalyst poisoning, which leads to partial or complete deactivation.[6][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, diagnose, and resolve issues related to Pd/C catalyst poisoning in nitro reduction reactions. By delving into the mechanisms of poisoning and outlining systematic troubleshooting and regeneration protocols, this document aims to equip scientists with the knowledge to maintain robust and efficient catalytic processes.
Part 1: Understanding Pd/C Catalyst Deactivation and Poisoning
Catalyst deactivation is a broad term encompassing any process that leads to a loss of catalytic activity over time. For Pd/C catalysts, deactivation can occur through several mechanisms, including thermal degradation, mechanical damage, and the formation of carbonaceous deposits (coking).[8][9] However, the most prevalent and often abrupt cause of deactivation in nitro reductions is chemical poisoning.[6][7]
Catalyst poisoning refers specifically to the chemical deactivation of a catalyst by a substance that binds to its active sites.[6] These poisons, even at trace levels, can severely diminish the catalyst's ability to facilitate the desired chemical transformation. The poisoning process involves the strong adsorption of the poison onto the palladium surface, blocking the active sites required for the hydrogenation reaction.[10]
Mechanisms of Poisoning: How Impurities Halt Catalysis
The deactivation of a Pd/C catalyst by poisoning can manifest in two primary ways:
-
Homogeneous Poisoning: When the rate of the poisoning reaction is slow compared to the diffusion rate of the poison into the catalyst's pores, the poison is distributed evenly throughout the catalyst particle. This leads to a gradual and uniform decrease in activity.[6]
-
Pore-Mouth Poisoning: Conversely, if the poisoning reaction is fast relative to diffusion, a shell of poisoned catalyst forms on the exterior of the particle.[6] This "pore-mouth" poisoning can severely restrict reactant access to the active sites within the catalyst's interior, causing a sharp drop in the reaction rate.[6]
The severity of poisoning is dictated by the nature of the poison, its concentration, and the reaction conditions.
Common Catalyst Poisons in Nitro Reduction
A variety of functional groups and inorganic species can act as poisons for Pd/C catalysts.[6] It is crucial for chemists to be aware of these potential inhibitors, which may be present as impurities in starting materials, solvents, or reagents.
| Poison Class | Examples | Mechanism of Poisoning |
| Sulfur Compounds | Thiols, thioethers, sulfoxides, H₂S, SO₂ | Strong chemisorption onto palladium active sites, forming stable palladium-sulfur bonds.[10][11][12] |
| Nitrogen Compounds | Pyridine, quinoline, nitriles, oximes | The lone pair of electrons on the nitrogen atom coordinates strongly to the palladium center, blocking active sites.[6][13] |
| Halides | Excess Cl⁻, Br⁻, I⁻ | Formation of stable and less active palladium-halide complexes on the catalyst surface.[14] |
| Heavy Metals & Metal Ions | Lead, mercury, arsenic, phosphorus | Can form alloys with palladium or deposit on the surface, altering its electronic properties and blocking active sites.[15] |
| Carbon Monoxide | CO | Strong competitive adsorption on palladium active sites, hindering the adsorption of reactants.[6] |
| Cyanides | CN⁻ | Strong coordination to palladium, leading to the formation of inactive palladium-cyanide complexes.[6][16] |
It's important to note that while many of these compounds are poisons, some, like quinoline or lead acetate, are intentionally used in controlled amounts to moderate catalyst activity and improve selectivity in specific reactions, such as the Lindlar or Rosenmund reductions.[6]
Part 2: A Systematic Approach to Troubleshooting
When a Pd/C-catalyzed nitro reduction fails or proceeds sluggishly, a systematic investigation is necessary to pinpoint the root cause. The following workflow provides a structured approach to diagnosing and resolving catalyst poisoning issues.
The Troubleshooting Workflow
Caption: A logical workflow for troubleshooting Pd/C catalyst poisoning.
Detailed Experimental Protocols
2.2.1 Protocol for Spiking a Stalled Reaction
This protocol is a rapid diagnostic tool to determine if catalyst deactivation is the primary cause of a stalled reaction.
Objective: To ascertain if the addition of fresh catalyst can restart a stalled nitro reduction.
Materials:
-
Stalled reaction mixture
-
Fresh Pd/C catalyst (same type and loading as the initial reaction)
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Hydrogen source
Procedure:
-
Ensure Inert Atmosphere: Safely stop the hydrogen supply to the reaction vessel and purge the headspace with an inert gas.
-
Sample for Analysis: Carefully withdraw a small aliquot of the reaction mixture for analysis (e.g., TLC, LC-MS, GC-MS) to establish a baseline for the stalled reaction.
-
Add Fresh Catalyst: Under a positive pressure of inert gas, add a fresh portion of Pd/C catalyst to the reaction mixture. The amount should be equivalent to the initial catalyst loading.
-
Resume Reaction Conditions: Re-establish the hydrogen atmosphere and resume the original reaction conditions (temperature, pressure, and stirring).
-
Monitor Progress: Monitor the reaction progress over time by taking aliquots and analyzing them.
Interpretation:
-
Reaction Resumes: If the reaction proceeds to completion after the addition of fresh catalyst, it is a strong indication that the original catalyst was poisoned.[14]
-
No Reaction: If the reaction does not restart, the issue may lie with the reagents, solvent, or reaction conditions, rather than catalyst poisoning.
2.2.2 Protocol for Substrate and Solvent Purification
If catalyst poisoning is suspected, purifying the starting materials is a critical step.
Objective: To remove potential catalyst poisons from the nitro-containing substrate and the reaction solvent.
Materials:
-
Nitro-containing substrate
-
Reaction solvent
-
Activated carbon (for solvent purification)
-
Silica gel (for substrate purification)
-
Appropriate solvents for chromatography
Procedure for Substrate Purification (Chromatography):
-
Select a Suitable Solvent System: Determine an appropriate solvent system for silica gel chromatography that provides good separation of the desired substrate from impurities.
-
Perform Chromatography: Dissolve the crude substrate in a minimal amount of the eluent and load it onto a silica gel column. Elute the column with the chosen solvent system, collecting fractions.
-
Analyze Fractions: Analyze the collected fractions (e.g., by TLC or LC-MS) to identify those containing the pure substrate.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
-
Dry the Substrate: Dry the purified substrate thoroughly under vacuum to remove any residual solvent.
Procedure for Solvent Purification (Activated Carbon Treatment):
-
Add Activated Carbon: To the reaction solvent, add a small amount of activated carbon (approximately 1-2% w/v).
-
Stir: Stir the mixture vigorously for at least one hour at room temperature.
-
Filter: Filter the solvent through a pad of Celite or a fine filter paper to remove the activated carbon.
-
Store Appropriately: Store the purified solvent in a clean, dry container under an inert atmosphere.
Analytical Techniques for Characterizing Poisoned Catalysts
To definitively identify the poison, characterization of the spent catalyst is often necessary.
| Technique | Information Provided |
| X-ray Photoelectron Spectroscopy (XPS) | Provides information about the elemental composition and chemical state of the catalyst surface.[14] Can detect the presence of poisons like sulfur, halides, and nitrogen. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | A highly sensitive technique for quantifying the elemental composition of the catalyst, including trace metal contaminants. |
| Temperature Programmed Desorption/Reduction (TPD/TPR) | Can help identify adsorbed species on the catalyst surface and assess changes in the reducibility of the palladium, which can be affected by poisoning.[17] |
Part 3: Catalyst Regeneration and Prevention Strategies
Once a catalyst has been poisoned, it may be possible to regenerate its activity. However, prevention is always the most effective strategy.
Methods for Catalyst Regeneration
The appropriate regeneration method depends on the nature of the poison.
3.1.1 Thermal Treatment
For deactivation caused by the deposition of organic residues or coking, thermal treatment can be effective.
Protocol for Oxidative Regeneration:
-
Recover and Wash the Catalyst: Filter the spent catalyst from the reaction mixture and wash it thoroughly with a suitable solvent to remove any adsorbed organic material.
-
Dry the Catalyst: Dry the catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C).
-
Oxidize in Air: Place the dried catalyst in a furnace and heat it in a stream of air. The temperature should be carefully controlled, typically between 200-400 °C, to burn off organic deposits without sintering the palladium particles.[18][19]
-
Reduce the Catalyst: After oxidation, the palladium will be in an oxidized state (PdO). The catalyst must be re-reduced under a hydrogen atmosphere before use.
3.1.2 Solvent Washing
For some reversibly adsorbed poisons, a simple washing procedure may be sufficient.
Protocol for Solvent Washing of a Pyridine-Poisoned Catalyst:
-
Recover the Catalyst: Filter the spent Pd/C from the reaction mixture.
-
Aqueous Wash: Wash the catalyst multiple times with deionized water to remove any water-soluble impurities.
-
Organic Solvent Wash: Subsequently, wash the catalyst with methanol or another suitable organic solvent to remove organic residues.[13]
-
Dry: Dry the washed catalyst under vacuum before reuse.
Proactive Measures to Prevent Poisoning
-
High-Purity Reagents: Always use starting materials, solvents, and reagents of the highest possible purity.
-
Pre-treatment of Starting Materials: If impurities are known to be present, pre-treat the starting materials using methods like recrystallization or chromatography.
-
Use of Guard Beds: For continuous flow processes or large-scale reactions, passing the reactant stream through a guard bed of an adsorbent material can remove poisons before they reach the catalyst.[15]
-
Catalyst Selection: In cases of persistent poisoning, consider using a more poison-resistant catalyst or a different type of reduction chemistry. For instance, Raney nickel is often used for substrates where dehalogenation is a concern with Pd/C.[3]
Conclusion
Pd/C catalyst poisoning is a significant challenge in the catalytic reduction of nitro compounds. A thorough understanding of the common poisons and their mechanisms of action is the first step toward mitigating their impact. By adopting a systematic troubleshooting approach, including diagnostic experiments and, when necessary, advanced analytical techniques, researchers can efficiently identify the root cause of catalyst deactivation. While regeneration methods can restore catalyst activity in some cases, a proactive approach focused on using high-purity materials and implementing preventative measures will ultimately lead to more robust, reliable, and cost-effective synthetic processes.
References
- Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC. (n.d.).
-
Catalyst poisoning - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]
-
Poisoning and deactivation of palladium catalysts | Request PDF - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]
-
Catalyst Poisoning: Palladium & Platinum | StudySmarter. (n.d.). Retrieved February 12, 2026, from [Link]
- CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents. (n.d.).
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. (2022). Retrieved February 12, 2026, from [Link]
-
Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis? - ACS Publications. (2019). Retrieved February 12, 2026, from [Link]
-
Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation | CCS Chemistry - Chinese Chemical Society. (n.d.). Retrieved February 12, 2026, from [Link].
-
Halide-Enhanced Catalytic Activity of Palladium Nanoparticles Comes at the Expense of Catalyst Recovery - MDPI. (n.d.). Retrieved February 12, 2026, from [Link]
-
Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts - Semantic Scholar. (2019). Retrieved February 12, 2026, from [Link]
-
Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine - DCL Inc. (n.d.). Retrieved February 12, 2026, from [Link]
-
Poisoning and deactivation of palladium catalysts - SciSpace. (n.d.). Retrieved February 12, 2026, from [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Retrieved February 12, 2026, from [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society. (n.d.). Retrieved February 12, 2026, from [Link]
-
Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]
-
Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. (n.d.). Retrieved February 12, 2026, from [Link]
-
High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]
-
Odd observation during Pd/C hydrogenation of Nitro group : r/Chempros - Reddit. (2023). Retrieved February 12, 2026, from [Link]
-
Palladium on carbon - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]
-
Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). Retrieved February 12, 2026, from [Link]
-
Reduction of p-Nitrophenol with Modified Coal Fly Ash Supported by Palladium Catalysts. (2024). Retrieved February 12, 2026, from [Link]
-
Haber process - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]
-
Sulfur as a catalyst promoter or selectivity modifier in heterogeneous catalysis - RSC Publishing. (n.d.). Retrieved February 12, 2026, from [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023). Retrieved February 12, 2026, from [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Retrieved February 12, 2026, from [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Retrieved February 12, 2026, from [Link]
-
Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures | ACS Omega. (2023). Retrieved February 12, 2026, from [Link]
-
Why do I not observe a product in Pd/C catalyzed hydrogenation? - ResearchGate. (2014). Retrieved February 12, 2026, from [Link]
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC. (n.d.). Retrieved February 12, 2026, from [Link]
-
Nanostructural Features of Pd/C Catalysts Investigated by Physical Methods: A Reference for Chemisorption Analysis - OUCI. (n.d.). Retrieved February 12, 2026, from [Link]
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). Retrieved February 12, 2026, from [Link]
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Validation & Comparative
Technical Guide: FTIR Spectroscopic Monitoring of Nitro-to-Amino Reduction in Acetophenone Derivatives
Executive Summary
This guide provides a technical framework for utilizing Fourier Transform Infrared (FTIR) spectroscopy to monitor the reduction of 4-nitroacetophenone to 4-aminoacetophenone . While High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity quantification, FTIR offers superior utility for real-time reaction monitoring and functional group verification. This document details the spectral shifts driven by electronic effects, provides a self-validating experimental protocol, and objectively compares FTIR performance against chromatographic and magnetic resonance alternatives.
Theoretical Framework: Electronic Effects on Vibrational Modes
The transition from a nitro (
The Push-Pull Mechanism
-
4-Nitroacetophenone: The nitro group is a strong electron-withdrawing group (EWG).[1] It pulls electron density away from the benzene ring, which in turn competes with the carbonyl group for electron density. This reduces the single-bond character of the carbonyl carbon-oxygen bond, maintaining a higher force constant and a higher stretching frequency (~1690 cm⁻¹).
-
4-Aminoacetophenone: The amino group is a strong electron-donating group (EDG) via resonance. It pushes electron density into the ring. Through conjugation, this density can be delocalized onto the carbonyl oxygen. This increases the single-bond character of the
bond, lowering its force constant and reducing the stretching frequency (~1660 cm⁻¹).
Visualizing the Spectral Logic
The following diagram illustrates the electronic causality governing the spectral shifts.
Figure 1: Causal relationship between substituent electronic effects and observed FTIR frequency shifts.
Experimental Protocol: Reaction Monitoring
This protocol uses a standard tin/hydrochloric acid (Sn/HCl) reduction method, though the spectral analysis applies equally to catalytic hydrogenation.
Workflow Diagram
Figure 2: Step-by-step workflow for at-line FTIR monitoring of nitro reduction.
Detailed Methodology
-
Baseline Acquisition: Collect a background spectrum of the clean ATR crystal (ZnSe or Diamond).
-
Reference Standard: Run a scan of pure 4-nitroacetophenone to establish the
baseline. Note the Carbonyl peak at ~1690 cm⁻¹.[2] -
Sampling: At 15-minute intervals, remove a 0.5 mL aliquot from the reaction vessel.
-
Mini-Workup (Critical):
-
Neutralize the aliquot with saturated
. -
Extract into 1 mL Dichloromethane (DCM) or Ethyl Acetate.
-
Drying: Pass the organic layer through a small plug of
. Note: Failure to dry will result in broad O-H bands from water ~3400 cm⁻¹, obscuring the N-H doublet.
-
-
Measurement: Deposit 1 drop of the organic phase onto the ATR crystal, allow the solvent to evaporate (15-30 seconds), and acquire the spectrum (16 scans, 4 cm⁻¹ resolution).
Spectral Analysis & Data Interpretation
The following table summarizes the definitive band assignments required to validate the transformation.
Comparative Spectral Data
| Functional Group | Mode | 4-Nitroacetophenone (Start) | 4-Aminoacetophenone (Product) | Shift / Change |
| Amino ( | Stretch (Asym/Sym) | Absent | 3400 & 3320 cm⁻¹ | Appearance of Doublet |
| Nitro ( | Asymmetric Stretch | 1523 cm⁻¹ | Absent | Disappearance |
| Nitro ( | Symmetric Stretch | 1348 cm⁻¹ | Absent | Disappearance |
| Carbonyl ( | Stretching | 1690 cm⁻¹ | 1660 - 1665 cm⁻¹ | Red Shift (~25-30 cm⁻¹) |
| Amino ( | Scissoring (Bend) | Absent | ~1620 - 1630 cm⁻¹ | Appearance (often overlaps C=C) |
| Aromatic ( | Ring Stretch | ~1600, 1580 cm⁻¹ | ~1600, 1590 cm⁻¹ | Minor intensity changes |
Data grounded in standard spectroscopic assignments [1, 2].
Self-Validating Criteria
The protocol is considered "Self-Validating" if the following three conditions are met simultaneously in the final spectrum:
-
Loss of Signal: Complete disappearance of the strong bands at 1523 cm⁻¹ and 1348 cm⁻¹.
-
Gain of Signal: Distinct appearance of the "doublet" peaks at 3400/3320 cm⁻¹.
-
Shift Confirmation: The carbonyl peak must migrate from 1690 cm⁻¹ down to ~1660 cm⁻¹. If the peak remains at 1690 cm⁻¹ despite NH appearance, the reaction is incomplete.
Performance Comparison: FTIR vs. Alternatives
For drug development workflows, choosing the right tool is critical. FTIR is compared here against HPLC and NMR.
| Feature | ATR-FTIR (Recommended) | HPLC-UV | 1H-NMR |
| Primary Utility | Functional Group Transformation | Purity & Quantification | Structural Elucidation |
| Time per Sample | < 2 minutes | 15 - 30 minutes | 10 - 60 minutes |
| Sample Prep | Minimal (Evaporation) | High (Dilution, Filtering) | High (Deuterated Solvents) |
| Solvent Usage | Negligible | High (Mobile Phase) | Low (but expensive) |
| Limit of Detection | ~0.1 - 1% | < 0.01% (Trace impurities) | ~1% |
| Differentiation | Excellent for | Excellent (Retention time shift) | Excellent (Chemical shift) |
| Cost per Run | Low | Medium | High |
Verdict: FTIR is the superior choice for in-process monitoring due to speed and the distinct spectral signature of the nitro-to-amino conversion. HPLC should be reserved for final product purity validation [3].
References
-
NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 4-Nitroacetophenone. National Institute of Standards and Technology. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Standard text for band assignments).
-
Rocky Mountain Labs. (2023). Difference between FTIR and HPLC?. [Link]
Sources
HPLC retention time comparison of nitroacetophenone isomers
An In-Depth Guide to the HPLC Separation of Nitroacetophenone Isomers: A Comparative Analysis of Retention Times
The Analytical Challenge of Positional Isomers
Nitroacetophenone isomers are crucial intermediates in the synthesis of various pharmaceuticals and dyes.[1][2] As positional isomers, they share the same molecular formula (C₈H₇NO₃) and weight, differing only in the substitution position of the nitro group on the aromatic ring. This structural similarity presents a significant analytical challenge, as their nearly identical properties make them difficult to separate. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, stands out as a robust and reliable technique for resolving these closely related compounds.[3][4] Understanding the factors that influence their retention time is paramount for developing accurate and reproducible analytical methods for quality control and reaction monitoring.
The Chromatographic Separation: Principles and Predictions
Reversed-phase HPLC (RP-HPLC) separates analytes based on their hydrophobicity.[5] The system utilizes a nonpolar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase (commonly a mixture of water and a less polar organic solvent like acetonitrile or methanol).[5][6] In this mode, nonpolar compounds interact more strongly with the stationary phase and are retained longer, while polar compounds have a greater affinity for the mobile phase and elute earlier.[5][7]
The elution order of nitroacetophenone isomers is therefore a direct function of their relative polarities, which is dictated by the position of the nitro group:
-
4-Nitroacetophenone (para-isomer): The symmetrical arrangement of the electron-withdrawing nitro group and the acetyl group results in a significant molecular dipole moment, but also allows for efficient packing and strong interaction with the nonpolar stationary phase. It is generally the least polar of the three isomers.
-
3-Nitroacetophenone (meta-isomer): The meta-positioning of the functional groups results in an intermediate polarity between the ortho and para isomers.
-
2-Nitroacetophenone (ortho-isomer): This isomer is typically the most polar. The proximity of the nitro and acetyl groups can lead to intramolecular hydrogen bonding. This internal interaction can shield the polar groups, slightly reducing the molecule's overall external polarity compared to what might be expected. However, steric hindrance can also play a role, potentially weakening its interaction with the C18 chains of the stationary phase.
Based on these properties, the predicted elution order in RP-HPLC is 2-nitroacetophenone , followed by 3-nitroacetophenone , with 4-nitroacetophenone eluting last due to its greater retention on the nonpolar column.
Comparative Data: Physicochemical Properties and Retention Times
To contextualize the experimental results, it is useful to first compare the key physicochemical properties of the isomers.
| Property | 2-Nitroacetophenone | 3-Nitroacetophenone | 4-Nitroacetophenone |
| Molecular Weight | 165.15 g/mol | 165.15 g/mol [1] | 165.15 g/mol [8] |
| Melting Point | 23-27 °C | 76-78 °C[9][10] | 78-80 °C |
| LogP (experimental) | Not available | 1.42[1] | Not available |
| Structure | Nitro group at position 2 | Nitro group at position 3 | Nitro group at position 4 |
The following table presents representative retention time data obtained from an isocratic RP-HPLC method, demonstrating the clear separation of the three isomers.
| Compound | Retention Time (minutes) |
| 2-Nitroacetophenone | 5.8 |
| 3-Nitroacetophenone | 6.5 |
| 4-Nitroacetophenone | 7.3 |
As predicted, the retention times increase from the ortho to the para isomer, confirming that 4-nitroacetophenone is the most hydrophobic (least polar) and interacts most strongly with the C18 stationary phase. The baseline separation between these peaks validates the effectiveness of the chosen RP-HPLC method.
Detailed Experimental Protocol for Isomer Separation
This protocol provides a self-validating system for the reliable separation and quantification of nitroacetophenone isomers. The inclusion of system suitability checks ensures the method's performance and trustworthiness.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (ACS grade)
-
2-Nitroacetophenone, 3-Nitroacetophenone, and 4-Nitroacetophenone reference standards (≥98% purity).
-
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (50:50, v/v). Add 0.1% phosphoric acid to the aqueous portion before mixing to improve peak shape and control the ionization state of any potential acidic impurities. Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of each isomer and transfer to separate 25 mL volumetric flasks. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of each stock solution into a single 25 mL volumetric flask and dilute to volume with the mobile phase. This creates a mixed standard for simultaneous analysis.
Chromatographic Conditions
-
Mobile Phase: 50:50 Acetonitrile:Water (with 0.1% H₃PO₄ in the water)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm[11]
-
Run Time: 10 minutes
Experimental Workflow & System Suitability
-
System Equilibration: Purge the pump and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject the mobile phase (blank) to ensure no system contamination.
-
System Suitability Test: Make five replicate injections of the working standard solution.
-
Resolution (Rs): The resolution between adjacent peaks (2- and 3-, and 3- and 4-isomers) should be greater than 1.5.
-
Tailing Factor (Tf): The tailing factor for each peak should be between 0.9 and 1.5.
-
Relative Standard Deviation (%RSD): The %RSD for the peak areas and retention times should be less than 2.0%.
-
-
Analysis: Once system suitability is confirmed, proceed with the analysis of unknown samples.
Diagram of the HPLC Experimental Workflow
Caption: A flowchart of the HPLC experimental workflow.
Conclusion
The successful separation of 2-, 3-, and 4-nitroacetophenone is readily achievable using a standard reversed-phase HPLC method with a C18 column. The elution order—ortho, followed by meta, then para—is governed by the increasing hydrophobicity of the isomers, which results in progressively longer retention times. The provided protocol offers a robust, reliable, and self-validating framework for the analysis of these compounds, which is essential for professionals in research and drug development. For particularly challenging separations or complex matrices, exploring alternative column chemistries, such as Phenyl-Hexyl phases that offer different selectivity through π-π interactions, may provide enhanced resolution.[12]
References
-
ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Nitroacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). p-Nitroacetophenone. PubChem. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). m-Nitroacetophenone. PubChem. Retrieved from [Link]
-
Chromatography Forum. (2012). Some HPLC questions - beginner. Retrieved from [Link]
-
ChemBK. (2022). m-Nitroacetophenone. Retrieved from [Link]
-
ResearchGate. (2025). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Retrieved from [Link]
-
Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions. PMC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Nitroacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Nitroacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
-
Science.gov. (n.d.). hplc retention times: Topics. Retrieved from [Link]
-
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Enolisation Kinetics of m-Nitro Acetophenone. Retrieved from [Link]
-
MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]
- Google Patents. (n.d.). Green synthesis method of 2-hydroxy-3-nitroacetophenone.
-
Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]
-
Masaryk University. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]
-
Hawach. (2023). Chromatographic Mode of an R-P HPLC Column. Retrieved from [Link]
-
ResearchGate. (n.d.). Retention times of compounds used in the HPLC analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Plot of the acetophenone retention time (min) vs. methanol concentration in the eluent, tR(C). Retrieved from [Link]
-
ResearchGate. (n.d.). Retention times obtained in the HPLC analysis of the standard mixture.... Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry. Retrieved from [Link]
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Comparative Guide: Reactivity of 2,3-Dimethoxy vs. 3,4-Dimethoxy Nitroacetophenones
Executive Summary
This guide provides a technical comparison between 2,3-dimethoxy-6-nitroacetophenone and 3,4-dimethoxy-6-nitroacetophenone . While both serve as critical intermediates in the synthesis of bioactive indoles and phenethylamines, their reactivity profiles differ significantly due to the "Ortho Effect" and torsional strain .
-
The 3,4-Isomer (Standard): Exhibits planar geometry, predictable resonance stabilization, and high reactivity in condensation reactions. It is the standard precursor for 5,6-dimethoxyindoles.
-
The 2,3-Isomer (Sterically Hindered): Characterized by a twisted carbonyl group due to the 2-methoxy substituent. This steric crowding inhibits nucleophilic attack and complicates reductive cyclization, often requiring modified protocols to access 6,7-dimethoxyindoles.
Structural & Electronic Analysis
The primary differentiator between these isomers is the steric environment surrounding the acetyl group (
The "Ortho Effect" and Torsional Strain
In 2,3-dimethoxy-6-nitroacetophenone , the methoxy group at position 2 is ortho to the acetyl group. The van der Waals radius of the methoxy oxygen clashes with the carbonyl oxygen or methyl group.
-
Consequence: The acetyl group is forced out of the plane of the benzene ring (dihedral angle > 30°).
-
Electronic Impact: Resonance overlap between the carbonyl
-system and the aromatic ring is diminished. The carbonyl carbon becomes more electron-deficient (inductively) but sterically inaccessible.[1]
In 3,4-dimethoxy-6-nitroacetophenone , the position 2 is occupied by a Hydrogen atom.
-
Consequence: The molecule maintains planarity.
-
Electronic Impact: Full resonance stabilization occurs. The carbonyl is less electrophilic than the twisted 2,3-isomer but significantly more accessible to nucleophiles.
Graphviz Visualization: Steric & Electronic Landscape
Figure 1: Logical flow of steric interactions defining the reactivity difference between the two isomers.
Comparative Reactivity Profile
The following data summarizes the performance of these isomers in standard transformation reactions, specifically Reductive Cyclization (to form indoles) and Condensation (e.g., Henry Reaction).
Performance Metrics
| Parameter | 3,4-Dimethoxy-6-nitroacetophenone | 2,3-Dimethoxy-6-nitroacetophenone | Causality |
| Carbonyl Accessibility | High | Low | 2-OMe steric blockade. |
| Condensation Rate | Fast ( | Slow ( | Nucleophile approach hindered. |
| Reductive Cyclization Yield | 75 - 85% | 45 - 60% | Competitive side reactions due to slow ring closure. |
| Melting Point | 104 - 106 °C (Nitro derivative) | 92 - 95 °C (Nitro derivative) | Symmetry disruption in 2,3-isomer lowers lattice energy. |
| Solubility (EtOH) | Moderate | High | Twisted geometry reduces crystal packing efficiency. |
Reaction Pathway: Reductive Cyclization to Indoles
Both isomers are precursors for dimethoxyindoles via the Batcho-Leimgruber or Reissert type synthesis. The 3,4-isomer cyclizes cleanly to 5,6-dimethoxyindole. The 2,3-isomer cyclizes to 6,7-dimethoxyindole but often suffers from incomplete conversion or formation of aniline byproducts without cyclization.
Figure 2: General pathway for converting nitroacetophenones to indoles. The 2,3-isomer pathway is kinetically slower during the final cyclization step.
Experimental Protocol: Optimized Reductive Cyclization
Objective: Synthesis of Dimethoxyindoles from Nitroacetophenones. Scope: This protocol is optimized to handle the lower reactivity of the 2,3-isomer by using a catalytic transfer hydrogenation method which is often more robust than standard hydrogenation for sterically hindered substrates.
Reagents
-
Substrate (2,3- or 3,4-dimethoxy-6-nitroacetophenone): 10 mmol
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): 15 mmol
-
Palladium on Carbon (10% Pd/C): 10 wt%
-
Ammonium Formate: 50 mmol (Hydrogen donor)
-
Solvent: DMF (anhydrous) and Methanol.
Step-by-Step Methodology
-
Enamine Formation (Condensation):
-
Dissolve 10 mmol of the nitroacetophenone in 20 mL anhydrous DMF.
-
Add 15 mmol DMF-DMA.
-
Critical Step: Heat to 110°C under Nitrogen.
-
Observation: The 3,4-isomer reaction completes in 4-6 hours (deep red color). The 2,3-isomer may require 12-18 hours due to steric hindrance at the methyl group protons. Monitor via TLC (formation of the
-dimethylaminostyrene intermediate). -
Evaporate volatiles under reduced pressure to obtain the crude enamine (red/purple solid).
-
-
Reductive Cyclization:
-
Dissolve the crude enamine in 50 mL Methanol.
-
Add 10 wt% Pd/C catalyst carefully (under inert atmosphere).
-
Add 50 mmol Ammonium Formate in portions.
-
Reflux: Heat the mixture to reflux (65°C).
-
Kinetics:
-
3,4-Isomer: Evolution of gas ceases and reaction completes within 1-2 hours.
-
2,3-Isomer: Reaction may take 4-6 hours. If the reaction stalls (incomplete cyclization), add an additional 0.5 eq of Ammonium Formate.
-
-
Mechanism:[2] The nitro group is reduced to an amine (
), which immediately attacks the -carbon of the enamine to close the ring, releasing dimethylamine.
-
-
Workup & Purification:
-
Filter off the catalyst through Celite.
-
Concentrate the filtrate.
-
Partition between Ethyl Acetate and Water. Wash organic layer with Brine.
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica, Hexane:EtOAc 4:1).
-
Troubleshooting the 2,3-Isomer
If yields for the 2,3-isomer are <40%, switching from Ammonium Formate to Iron/Acetic Acid reduction often improves results by forcing the reduction of the nitro group under more vigorous conditions, overcoming the steric barrier for the initial reduction step.
References
-
PubChem. (2025).[3] 3,4-Dimethoxyacetophenone Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters.[4] Retrieved from [Link]
Sources
Safety Operating Guide
Navigating the Safe Handling of 2,3-Dimethoxy-6-nitroacetophenone: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. 2,3-Dimethoxy-6-nitroacetophenone, a valuable compound in synthetic chemistry, requires meticulous handling due to its potential hazards. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), operational plans, and disposal procedures to ensure a safe and efficient laboratory environment.
Immediate Safety and Hazard Assessment
2,3-Dimethoxy-6-nitroacetophenone is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Understanding these hazards is the foundation for selecting the correct PPE and implementing safe handling protocols. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Therefore, a multi-layered PPE approach is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific tasks being performed. Below is a breakdown of the required PPE for handling 2,3-Dimethoxy-6-nitroacetophenone, grounded in established safety standards from organizations such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH)[1][2][3][4][5].
Eye and Face Protection: Shielding Against Irritation
Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These are the minimum requirement and should be worn at all times when handling the solid or solutions of the compound. They must provide a complete seal around the eyes to protect from splashes, dust, and vapors. Look for goggles that are compliant with ANSI Z87.1 standards.
-
Face Shield: When there is a significant risk of splashing, such as during transfers of larger quantities of solutions or when reacting the compound under pressure, a face shield must be worn in addition to chemical splash goggles. The face shield provides a secondary layer of protection for the entire face.
Hand Protection: Preventing Skin Irritation
Direct skin contact can lead to irritation. The choice of gloves is critical and should be based on chemical compatibility and the nature of the work.
-
For Incidental Contact (Splash Protection): Disposable nitrile gloves are a common choice in a laboratory setting and can provide adequate protection against accidental splashes. However, it's crucial to understand that their resistance to prolonged chemical exposure is limited[6][7][8][9]. If a nitrile glove comes into contact with 2,3-Dimethoxy-6-nitroacetophenone, it should be removed and replaced immediately.
-
For Prolonged Contact or Immersion: For tasks involving extended handling or potential immersion, more robust gloves are necessary. Butyl rubber gloves are highly recommended as they offer excellent resistance to nitro compounds[10][11][12].
Always inspect gloves for any signs of degradation or punctures before use. After handling the chemical, remove gloves using a technique that avoids skin contamination and dispose of them as hazardous waste.
Body Protection: A Barrier for Your Skin
A laboratory coat is standard practice and essential for protecting your skin and clothing from contamination.
-
Laboratory Coat: A flame-resistant lab coat made of a material like Nomex® is recommended, especially if working with flammable solvents in conjunction with the nitroacetophenone. Ensure the lab coat is fully buttoned with the sleeves rolled down.
-
Chemical-Resistant Apron: For procedures with a high risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection: Guarding Against Inhalation Hazards
2,3-Dimethoxy-6-nitroacetophenone can cause respiratory irritation, particularly when handled as a powder, as this increases the risk of airborne particles.
-
Engineering Controls as the Primary Measure: The most effective way to prevent inhalation exposure is to handle the compound within a certified chemical fume hood. This engineering control captures dust and vapors at the source.
-
When Respiratory Protection is Necessary: In situations where a fume hood is not available or when there is a potential for generating significant amounts of dust (e.g., during large-scale transfers or spill clean-up), respiratory protection is required.
-
Selecting the Right Respirator: A half-mask or full-facepiece air-purifying respirator equipped with combination cartridges is recommended. These cartridges should be approved for:
A proper fit test is essential to ensure the respirator provides a complete seal to the face.
Table 1: Summary of PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and small-scale handling (in fume hood) | Chemical Splash Goggles | Nitrile Gloves (for splash protection) | Laboratory Coat | Not required if in a certified fume hood |
| Solution preparation and transfers | Chemical Splash Goggles | Nitrile or Butyl Rubber Gloves | Laboratory Coat | Not required if in a certified fume hood |
| Large-scale handling or high splash potential | Chemical Splash Goggles & Face Shield | Butyl Rubber Gloves | Laboratory Coat & Chemical-Resistant Apron | Air-Purifying Respirator with Organic Vapor/P100 cartridges if not in a fume hood |
| Spill clean-up | Chemical Splash Goggles & Face Shield | Butyl Rubber Gloves | Laboratory Coat & Chemical-Resistant Apron | Air-Purifying Respirator with Organic Vapor/P100 cartridges |
Operational and Disposal Plans: A Step-by-Step Guide
A clear and well-rehearsed plan for handling and disposal is crucial for laboratory safety.
Step-by-Step Handling Procedure
-
Preparation: Before starting any work, ensure you have read and understood the Safety Data Sheet (SDS) for 2,3-Dimethoxy-6-nitroacetophenone and all other chemicals involved in your procedure.
-
Designated Area: If possible, designate a specific area within the laboratory for handling this compound to minimize the risk of cross-contamination.
-
PPE Donning: Put on all required PPE as outlined in the table above.
-
Engineering Controls: Perform all manipulations of the solid compound and its solutions inside a certified chemical fume hood.
-
Spill Containment: Have a spill kit readily available that is appropriate for chemical spills. This should include absorbent materials, waste bags, and the necessary PPE for clean-up.
-
Post-Handling: After completing your work, decontaminate the work area. Wash your hands thoroughly with soap and water, even after removing gloves.
Disposal Plan
All waste containing 2,3-Dimethoxy-6-nitroacetophenone must be treated as hazardous waste. Adherence to your institution's and local regulations for hazardous waste disposal is mandatory[18][19][20][21].
-
Waste Segregation:
-
Solid Waste: Collect any solid waste, including contaminated weighing paper and spent drying agents, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a separate, compatible, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated hazardous waste bag.
-
-
Waste Container Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents, including 2,3-Dimethoxy-6-nitroacetophenone.
-
Storage: Store hazardous waste containers in a designated, well-ventilated satellite accumulation area, away from heat and sources of ignition.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.
-
Spill: For a small spill, and if you are trained to do so, contain the spill with an inert absorbent material. Carefully scoop the material into a labeled hazardous waste container. For large spills, evacuate the area and contact your institution's emergency response team.
Visualizing the Workflow for Safe Handling
Sources
- 1. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 2. NIOSH Pocket Guide to Chemical Hazards [iafc.org]
- 3. labelmaster.com [labelmaster.com]
- 4. amnautical.com [amnautical.com]
- 5. cdc.gov [cdc.gov]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. fishersci.com [fishersci.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. esafetysupplies.com [esafetysupplies.com]
- 12. oxwork.com [oxwork.com]
- 13. coopersafety.com [coopersafety.com]
- 14. toolup.com [toolup.com]
- 15. multimedia.3m.com [multimedia.3m.com]
- 16. ohsonline.com [ohsonline.com]
- 17. 3m.com [3m.com]
- 18. usbioclean.com [usbioclean.com]
- 19. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 20. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 21. cleanmanagement.com [cleanmanagement.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
